molecular formula C10H8KNO7S2 B1623104 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monopotassium salt CAS No. 57248-90-5

1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monopotassium salt

Cat. No.: B1623104
CAS No.: 57248-90-5
M. Wt: 357.4 g/mol
InChI Key: LVXBUYIUMTZNLP-UHFFFAOYSA-M
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Description

1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monopotassium salt is a chemical compound with the molecular formula C10H8NO7S2.K. It is a derivative of naphthalene, featuring both amino and hydroxy functional groups, as well as sulfonic acid groups. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monopotassium salt typically involves the sulfonation of naphthalene followed by the introduction of amino and hydroxy groups. The process can be summarized as follows:

    Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 3 positions.

    Amination: The sulfonated naphthalene is then reacted with ammonia or an amine to introduce the amino group at the 4 position.

    Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxy group at the 5 position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield

Chemical Reactions Analysis

Types of Reactions

1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monopotassium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, reduced amines, and various substituted naphthalene derivatives.

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monopotassium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.

    Biology: The compound is used in labeling carbohydrates and proteins due to its fluorescent properties.

    Medicine: It is investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monopotassium salt involves its interaction with molecular targets through its functional groups. The amino and hydroxy groups can form hydrogen bonds and participate in various chemical interactions, while the sulfonic acid groups enhance its solubility and reactivity. These interactions enable the compound to act as a versatile reagent in chemical reactions and as a labeling agent in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt: This compound has similar functional groups but differs in the position of the sulfonic acid groups.

    1-Amino-8-naphthol-2,4-disulfonic acid monosodium salt: Another similar compound with different positions of the amino and hydroxy groups.

Uniqueness

1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monopotassium salt is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and solubility characteristics.

Properties

CAS No.

57248-90-5

Molecular Formula

C10H8KNO7S2

Molecular Weight

357.4 g/mol

IUPAC Name

potassium;1-amino-8-hydroxy-4-sulfonaphthalene-2-sulfonate

InChI

InChI=1S/C10H9NO7S2.K/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1

InChI Key

LVXBUYIUMTZNLP-UHFFFAOYSA-M

SMILES

C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)O)N.[K+]

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)[O-])N.[K+]

57248-90-5

Origin of Product

United States

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